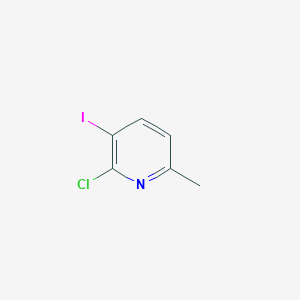![molecular formula C8H13F3O5S B13447355 Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate CAS No. 109684-05-1](/img/structure/B13447355.png)
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethylsulfonyl group attached to an ethyl ester of pentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate typically involves the esterification of pentanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. This can affect its interactions with enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.
The uniqueness of this compound lies in the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters.
Propiedades
Número CAS |
109684-05-1 |
|---|---|
Fórmula molecular |
C8H13F3O5S |
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
ethyl 2-(trifluoromethylsulfonyloxy)pentanoate |
InChI |
InChI=1S/C8H13F3O5S/c1-3-5-6(7(12)15-4-2)16-17(13,14)8(9,10)11/h6H,3-5H2,1-2H3 |
Clave InChI |
QQGABBCSGGJCFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OCC)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


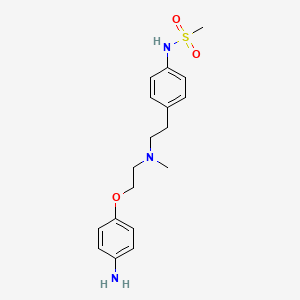

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
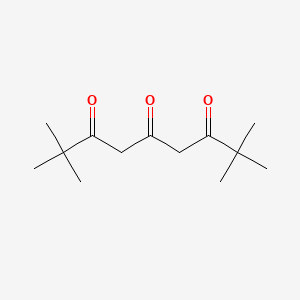
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
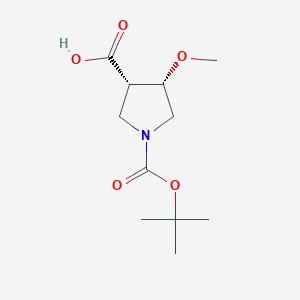

![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
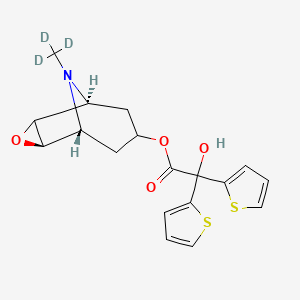
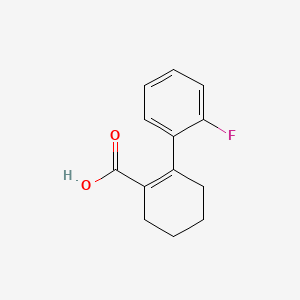

![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
